1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium
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Overview
Description
1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium is an organic compound known for its unique chemical structure and properties. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium typically involves the reaction of 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction . The reaction conditions usually include:
Temperature: Room temperature
Solvent: Water, alcohol, or ketone solvents
Catalyst: Acidic catalyst for cyclization
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves:
Reactants: 1-methylpyridine and bromoethanol
Reaction Medium: Inert atmosphere to prevent unwanted side reactions
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides
Reduction: Can be reduced to form different derivatives
Substitution: Undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, alcohols, ketones
Major Products
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions
Reduced Derivatives: Formed from reduction reactions
Substituted Compounds: Formed from nucleophilic substitution reactions
Scientific Research Applications
1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst, reducing agent, or ligand in organic synthesis
Biology: Studied for its potential biological activities and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties and drug development
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium involves its interaction with molecular targets and pathways. It acts as a catalyst or ligand, facilitating various chemical reactions by stabilizing transition states and lowering activation energies . The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- N-(ethoxycarbonylmethyl)pyridinium bromide
Uniqueness
1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C13H18NO2+ |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C13H18NO2/c1-3-16-13(15)9-14-10(2)7-8-11-5-4-6-12(11)14/h7-8H,3-6,9H2,1-2H3/q+1 |
InChI Key |
RQBQSJJITDZPIH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C=CC2=C1CCC2)C |
Canonical SMILES |
CCOC(=O)C[N+]1=C(C=CC2=C1CCC2)C |
Origin of Product |
United States |
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